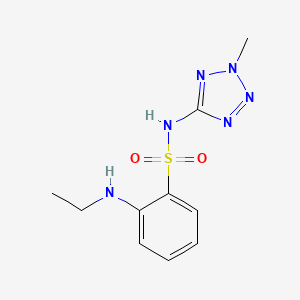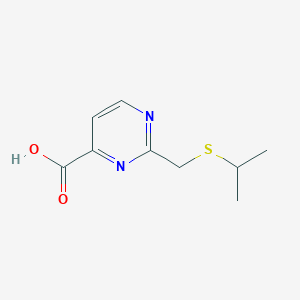
Ethyl 2,5,9-trimethyldeca-2,4,8-trienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,5,9-trimethyldeca-2,4,8-trienoate is an organic compound with the molecular formula C14H22O2. It is a member of the trienoate family, characterized by the presence of three conjugated double bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,5,9-trimethyldeca-2,4,8-trienoate typically involves the esterification of the corresponding acid with ethanol. One common method is the reaction of 2,5,9-trimethyldeca-2,4,8-trienoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is typically conducted at elevated temperatures to accelerate the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,5,9-trimethyldeca-2,4,8-trienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated esters.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated esters.
Substitution: Amino esters, alkoxy esters.
Applications De Recherche Scientifique
Ethyl 2,5,9-trimethyldeca-2,4,8-trienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of Ethyl 2,5,9-trimethyldeca-2,4,8-trienoate involves its interaction with specific molecular targets and pathways. The compound’s conjugated double bonds allow it to participate in various chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,5,9-trimethyldeca-2,4,8-trienoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2,4,6-trimethyldeca-2,4,8-trienoate: Similar structure but with different positions of the methyl groups.
Ethyl 2,5,9-trimethyldeca-2,4,6-trienoate: Similar structure but with different positions of the double bonds.
Uniqueness
This compound is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C15H24O2 |
|---|---|
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
ethyl (2E,4E)-2,5,9-trimethyldeca-2,4,8-trienoate |
InChI |
InChI=1S/C15H24O2/c1-6-17-15(16)14(5)11-10-13(4)9-7-8-12(2)3/h8,10-11H,6-7,9H2,1-5H3/b13-10+,14-11+ |
Clé InChI |
HXSODUMDSWIBOR-IFQMDVHZSA-N |
SMILES isomérique |
CCOC(=O)/C(=C/C=C(\C)/CCC=C(C)C)/C |
SMILES canonique |
CCOC(=O)C(=CC=C(C)CCC=C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3,4-Difluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13642127.png)





![tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate](/img/structure/B13642158.png)





![N-methylthieno[3,2-b]pyridin-7-amine](/img/structure/B13642220.png)
